REACTION_SMILES
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[Br:3][c:4]1[c:5]([OH:11])[cH:6][cH:7][c:8]([Cl:10])[cH:9]1.[F:13][C:14]([CH2:15][CH2:16][S:17]([O-:18])(=[O:19])=[O:20])([F:21])[F:22].[H-:2].[Na+:1].[Na:12].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[Br:3][c:4]1[c:5]([O:11][CH2:15][C:14]([F:13])([F:21])[F:22])[cH:6][cH:7][c:8]([Cl:10])[cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1Br
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Name
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O=S(=O)([O-])CCC(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])CCC(F)(F)F
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CN(C)C=O
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Name
|
|
Type
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product
|
Smiles
|
FC(F)(F)COc1ccc(Cl)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |